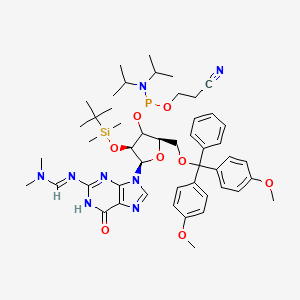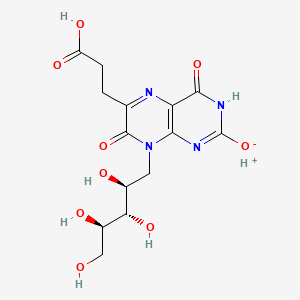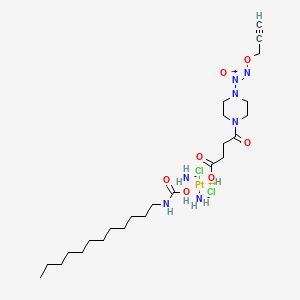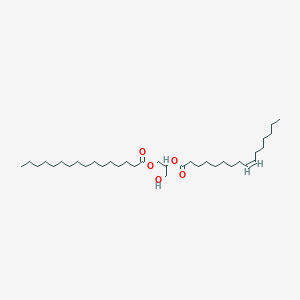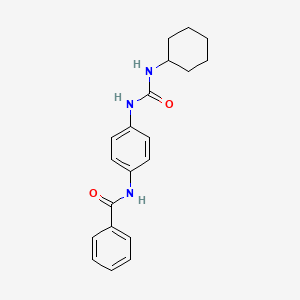
DS-22-inf-021
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DS-22-inf-021 is a neuraminidase inhibitor with significant antiviral activity against influenza viruses. It has been shown to inhibit the neuraminidase activity of both influenza A and B viruses, including strains resistant to other treatments . This compound is particularly notable for its potential use in treating influenza infections.
Méthodes De Préparation
The synthesis of DS-22-inf-021 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature.
Analyse Des Réactions Chimiques
DS-22-inf-021 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of this compound with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
DS-22-inf-021 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of neuraminidase and the development of antiviral agents.
Biology: Researchers use this compound to study the mechanisms of viral infection and the role of neuraminidase in the life cycle of influenza viruses.
Medicine: The compound is being investigated for its potential use in treating influenza infections, particularly those caused by drug-resistant strains.
Industry: This compound is used in the development of new antiviral drugs and in the study of drug resistance mechanisms
Mécanisme D'action
DS-22-inf-021 exerts its effects by inhibiting the activity of neuraminidase, an enzyme that is crucial for the replication and spread of influenza viruses. By binding to the active site of neuraminidase, this compound prevents the enzyme from cleaving sialic acid residues on the surface of host cells, thereby blocking the release of new viral particles. This inhibition disrupts the viral life cycle and reduces the spread of the virus within the host .
Comparaison Avec Des Composés Similaires
DS-22-inf-021 is similar to other neuraminidase inhibitors, such as oseltamivir and zanamivir. it has shown superior activity against certain drug-resistant strains of influenza viruses. The unique structure of this compound allows it to effectively inhibit neuraminidase even in the presence of mutations that confer resistance to other inhibitors . Similar compounds include:
DS-22-inf-009: Another neuraminidase inhibitor with similar antiviral properties.
Oseltamivir: A widely used neuraminidase inhibitor for treating influenza.
Zanamivir: Another neuraminidase inhibitor used in the treatment of influenza.
This compound stands out due to its efficacy against resistant strains and its potential for use in treating a broader range of influenza infections.
Propriétés
Formule moléculaire |
C20H23N3O2 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-[4-(cyclohexylcarbamoylamino)phenyl]benzamide |
InChI |
InChI=1S/C20H23N3O2/c24-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)23-20(25)22-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2,(H,21,24)(H2,22,23,25) |
Clé InChI |
JJQMIANDFZAMOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


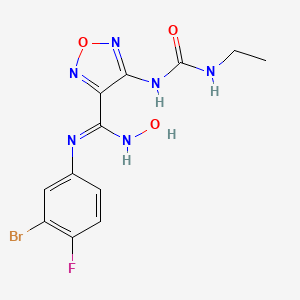
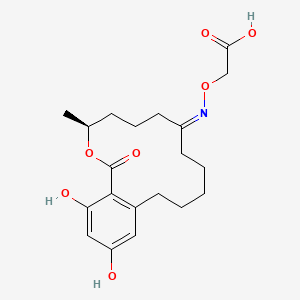
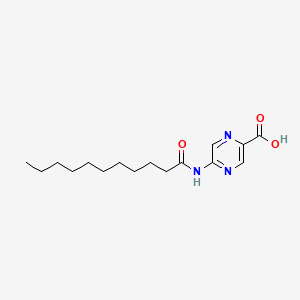
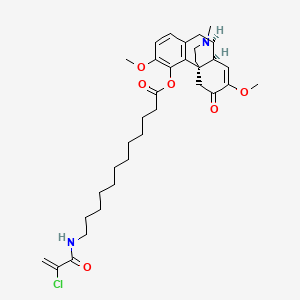
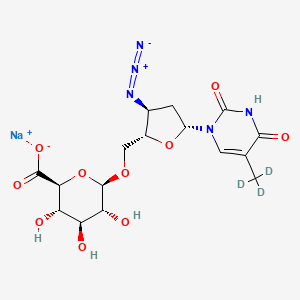
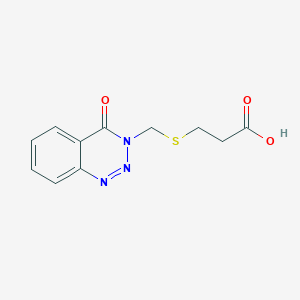
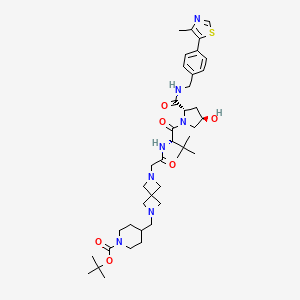
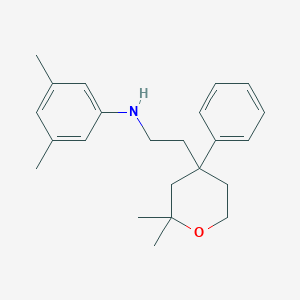
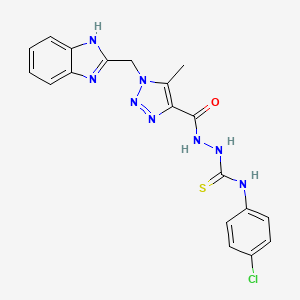
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
